molecular formula C13H11F2NO B3172568 2-(3,4-Difluorophenoxy)-4-methylaniline CAS No. 946729-19-7

2-(3,4-Difluorophenoxy)-4-methylaniline

Cat. No.: B3172568
CAS No.: 946729-19-7
M. Wt: 235.23 g/mol
InChI Key: ILSVQYQYWRTWFN-UHFFFAOYSA-N
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Description

Significance within Contemporary Organic Chemistry Research

The academic importance of 2-(3,4-Difluorophenoxy)-4-methylaniline can be inferred from the recognized value of its structural components in modern organic synthesis and medicinal chemistry. The presence of fluorine atoms significantly influences a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govmdpi.com The strategic incorporation of fluorine is a widely used strategy in drug discovery to enhance the pharmacokinetic and pharmacodynamic profiles of lead compounds. nih.gov It is estimated that approximately 20% of all pharmaceuticals contain fluorine. nih.gov

The substituted aniline (B41778) core is also a cornerstone in the synthesis of a vast array of biologically active molecules and functional materials. researchgate.netsci-hub.se Aniline and its derivatives are precursors to pharmaceuticals, dyes, and polymers. sci-hub.se The 2-substituted aniline scaffold, in particular, has been identified as a crucial building block for the development of kinase inhibitors for cancer therapy.

Therefore, the combination of a difluorophenoxy group and a 4-methylaniline in a single molecule suggests potential applications as an intermediate in the synthesis of novel compounds with tailored biological activities or material properties.

Retrospective Analysis of Related Aniline and Phenoxyaryl Compounds in Literature

A review of the scientific literature reveals a rich history of research into compounds structurally related to this compound. The synthesis of fluorinated anilines and phenoxyaryl amines has been a subject of interest for decades, driven by their utility as versatile intermediates.

For instance, various synthetic methodologies have been developed for the preparation of fluoroanilines. A common approach involves the nitration of a fluorinated aromatic ring followed by reduction of the nitro group to an amine. Patent literature describes the synthesis of 2,3,4-trifluoroaniline (B1293922) from tetrafluorobenzene, highlighting the industrial relevance of such compounds as precursors to liquid crystals and pharmaceuticals. The synthesis of other related compounds, such as 4-(difluoromethoxy)aniline, an important intermediate for the proton pump inhibitor pantoprazole, has also been detailed. google.com

The Ullmann condensation is a classical and still widely used method for the formation of the diaryl ether linkage present in phenoxyaryl amines. This reaction typically involves the coupling of a phenol (B47542) with an aryl halide in the presence of a copper catalyst. More modern approaches may utilize palladium or other transition metal catalysts to achieve this transformation with higher efficiency and under milder conditions.

The reactivity of the aniline moiety is well-established, with the amino group serving as a versatile handle for a wide range of chemical transformations. These include N-alkylation, N-acylation, and participation in the formation of heterocyclic rings, which are prevalent in many pharmaceutical agents. The methyl group on the aniline ring can also influence the electronic properties and steric environment of the molecule, potentially affecting its reactivity and biological interactions.

Current Research Gaps and Future Directions for this compound Studies

The most significant research gap concerning this compound is the lack of specific studies detailing its synthesis, characterization, and potential applications. While the general synthetic routes to similar compounds are known, the optimization of a synthetic protocol for this specific molecule has not been reported in peer-reviewed journals.

Future research could initially focus on establishing an efficient and scalable synthesis of this compound. Following a successful synthesis, a thorough characterization of its physical and chemical properties would be essential.

Subsequent research could then explore its potential in several areas:

Medicinal Chemistry: The compound could serve as a scaffold for the development of new therapeutic agents. Given the prevalence of the difluorophenyl moiety in kinase inhibitors, its derivatives could be screened for activity against various protein kinases implicated in cancer and other diseases. The aniline functional group provides a convenient point for diversification to build a library of analogs for structure-activity relationship (SAR) studies. acs.org

Materials Science: The rigid, fluorinated aromatic structure of this compound suggests that it could be a useful monomer or building block for the synthesis of novel polymers with interesting thermal, electronic, or optical properties. Fluorinated polymers are known for their high thermal stability and low surface energy.

Agrochemicals: The phenoxyaryl ether linkage is a common feature in many herbicides and pesticides. Therefore, derivatives of this compound could be investigated for potential agrochemical applications.

Properties

IUPAC Name

2-(3,4-difluorophenoxy)-4-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2NO/c1-8-2-5-12(16)13(6-8)17-9-3-4-10(14)11(15)7-9/h2-7H,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILSVQYQYWRTWFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)OC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 3,4 Difluorophenoxy 4 Methylaniline

Strategic Design of Precursors and Reaction Pathways

The most logical and widely adopted strategy for synthesizing diaryl ethers like 2-(3,4-difluorophenoxy)-4-methylaniline is the Ullmann condensation or a modern variant thereof. beilstein-journals.orgthieme-connect.com This approach involves the copper-catalyzed coupling of a phenol (B47542) with an aryl halide.

Retrosynthetic Analysis: A retrosynthetic disconnection of the ether C-O bond in the target molecule suggests two primary precursor pairs:

Path A: 3,4-Difluorophenol (B1294555) and a 2-halo-4-methylaniline derivative.

Path B: 4-Methyl-2-aminophenol and a 1-halo-3,4-difluorobenzene derivative.

Typically, Path A is favored. The synthesis often employs a nitro-substituted precursor, such as 2-bromo- or 2-chloro-4-methyl-1-nitrobenzene, which is coupled with 3,4-difluorophenol. The nitro group serves two purposes: it activates the aryl halide towards nucleophilic substitution and acts as a protected form of the amine. Following the successful formation of the diaryl ether linkage, the nitro group is readily reduced to the target aniline (B41778) functionality using standard reduction methods (e.g., catalytic hydrogenation, or reduction with metals like iron or tin in acidic media).

This precursor design is strategic because the Ullmann reaction conditions can sometimes be harsh, and protecting the amine functionality as a nitro group prevents unwanted side reactions. researchgate.net The most widely used synthetic route for simple anilines involves the nitration of an aromatic compound followed by the reduction of the nitroarene. researchgate.net

Optimization of Reaction Conditions and Yields in Academic Synthesis

The classical Ullmann reaction, first reported in the early 1900s, suffered from significant drawbacks, including the need for high reaction temperatures (often over 200°C) and stoichiometric amounts of copper, which limited its functional group tolerance. beilstein-journals.orgnih.govscielo.org.mx Modern academic research has focused extensively on optimizing these conditions to develop milder, more efficient, and more general protocols.

Catalyst Systems and Ligand Effects

The transition from stoichiometric copper to catalytic systems has been a major advancement. The key to this progress lies in the use of ancillary ligands that coordinate to the copper center, accelerating the catalytic cycle. nih.gov Research has shown that additives, particularly N,N- and N,O-chelating ligands, can significantly speed up the Ullmann diaryl ether synthesis, allowing for a considerable reduction in reaction temperature. beilstein-journals.orgnih.gov

A wide array of ligands has been screened for the Ullmann-type synthesis of diaryl ethers. beilstein-journals.orgnih.gov While no single ligand class is universally superior for all substrates, certain structural motifs have proven effective. N-methylated amino acids (e.g., N,N-dimethylglycine), N,N-ligands with small bite angles, and various salicylaldimine ligands have been identified as highly efficient promoters for the coupling reaction. beilstein-journals.orgnih.govrhhz.net These ligands facilitate the reaction at lower temperatures (90–110 °C) with catalytic loadings of copper (e.g., CuI or Cu₂O) typically between 1-10 mol %. beilstein-journals.orgnih.gov The choice of ligand can be critical, as even small structural variations in the ligand can lead to a dramatic loss of catalytic activity. nih.gov

Table 1: Influence of Ligand Type on Ullmann Diaryl Ether Synthesis

Ligand ClassExample LigandTypical Copper SourceGeneral Performance NotesReference
Amino AcidsN,N-DimethylglycineCuIHighly effective and inexpensive, enabling reactions at lower temperatures. beilstein-journals.orgnih.govorganic-chemistry.org
Salicylaldimines2-((2-isopropylphenylimino)methyl)phenolCuIReadily prepared bidentate ligands that promote coupling under mild conditions. rhhz.net
N,N-LigandsN-ButylimidazoleCuIEffective for coupling electron-rich aryl bromides. beilstein-journals.orgnih.gov
OxalamidesN,N′-bis(2-phenylphenyl) oxalamide (BPPO)CuIAllows for very low catalyst loadings (0.2–2 mol %). acs.org

Solvent Selection and Reaction Temperature Impact

Solvent and temperature are critical parameters that must be carefully optimized. Traditional Ullmann reactions often used high-boiling polar aprotic solvents like DMF, nitrobenzene, or were even run without a solvent at very high temperatures. scielo.org.mx Modern, ligand-assisted protocols have enabled the use of a wider range of solvents at significantly lower temperatures.

The choice of base and solvent are often interdependent. For instance, studies have shown that the combination of potassium phosphate (B84403) (K₃PO₄) as the base in acetonitrile (B52724) at 80 °C provides an efficient system for coupling. nih.gov Acetonitrile is often considered a "greener" and effective solvent choice compared to more toxic options like benzene (B151609) or DMF. organic-chemistry.org Dioxane and toluene (B28343) are also commonly used. rhhz.netnih.gov The optimal temperature for modern Ullmann-type reactions is typically in the range of 80-130 °C, a significant improvement that broadens the substrate scope and functional group tolerance. nih.govnih.govnih.gov

Table 2: Effect of Solvent and Temperature on a Model Ullmann Coupling Reaction

SolventBaseTemperature (°C)General OutcomeReference
AcetonitrileK₃PO₄80Identified as an efficient and "greener" system. beilstein-journals.orgnih.gov
DioxaneK₃PO₄101Excellent yields reported for various substrates. scielo.org.mxrhhz.net
DMFCs₂CO₃130Effective, but can be harder to remove and is more toxic. nih.gov
TolueneK₂CO₃110Commonly used, especially in palladium-catalyzed systems. nih.gov
PyridineCs₂CO₃VariableUsed in specific applications, can act as both solvent and ligand. researchgate.net

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic methodologies. For the synthesis of diaryl ethers, this translates to several key improvements over classical methods:

Catalysis over Stoichiometric Reagents: Using catalytic amounts of copper (or palladium) is inherently greener than using stoichiometric or excess amounts of the metal. beilstein-journals.orgresearchgate.net

Atom Economy: One-pot and tandem reactions that form multiple bonds in a single operation improve atom economy and reduce waste from intermediate workups and purifications. nih.gov

Safer Solvents: There is a conscious move away from hazardous solvents like benzene and DMF towards more environmentally benign alternatives such as acetonitrile. organic-chemistry.org

Energy Efficiency: The development of ligands that enable reactions to proceed at lower temperatures reduces energy consumption. nih.gov

Alternative Reagents: A novel method for generating substituted anilines from benzyl (B1604629) azides in an acid medium represents an inexpensive, fast, and efficient approach that aligns with green chemistry principles. chemrxiv.org

Novel Synthetic Routes and Method Development for Substituted Aniline Ethers

While the Ullmann reaction is a workhorse for diaryl ether synthesis, research continues to explore alternative and improved methods. thieme-connect.comthieme-connect.com

Palladium-Catalyzed Buchwald-Hartwig C-O Coupling: As an alternative to copper, palladium-catalyzed systems, commonly known as Buchwald-Hartwig C-O coupling, have been developed. beilstein-journals.orgwikipedia.org These reactions often proceed under even milder conditions than modern Ullmann couplings and can have a broader substrate scope. However, the high cost and sensitivity of palladium and its associated phosphine (B1218219) ligands can be a drawback, particularly for large-scale industrial applications. beilstein-journals.orgresearchgate.net

One-Pot Procedures: More advanced strategies involve tandem or one-pot reactions. For instance, a copper-catalyzed protocol has been developed for the hydroxylation of diaryliodonium salts to generate phenols, which can then be used in a subsequent one-pot diaryl ether synthesis. nih.gov Such methods are synthetically efficient as they avoid the isolation of intermediates.

Synthesis from Non-Aromatic Precursors: Innovative methods are emerging for the synthesis of substituted anilines from acyclic precursors. A three-component reaction involving acetone, various amines, and 1,3-diketones can produce meta-substituted arylamines, showcasing a departure from traditional aromatic substitution pathways. rsc.org

Stereoselective Synthesis Considerations for Related Chiral Analogs

The compound this compound itself is achiral. However, the development of synthetic methods that can control stereochemistry is crucial for producing related chiral analogs that may have important applications. Chirality could be introduced into this scaffold in several ways:

Atropisomerism: If the rings were substituted with bulky groups ortho to the ether linkage, rotation around the C-O bond could be restricted, leading to stable, separable atropisomers (axially chiral diaryl ethers). The catalytic asymmetric construction of such atropisomers is a challenging but active area of research, with methods involving N-heterocyclic carbene (NHC) catalysis or chiral phosphoric acids being developed. acs.orgnih.govrsc.org

Chiral Centers on Side Chains: Introduction of a stereocenter on a substituent attached to either aromatic ring would create a chiral analog. For example, replacing the methyl group with a chiral alkyl chain. The synthesis of such molecules would require stereoselective methods. researchgate.netnih.gov

Chirality at a Sulfur Analog: If the ether oxygen were replaced by a sulfoxide (B87167) or a related sulfur group, the sulfur atom itself could be a stereocenter. Enantiospecific methods for synthesizing chiral sulfonimidamides from anilines have been developed, highlighting a pathway to chiral sulfur-containing analogs. wur.nl

The synthesis of these chiral analogs would rely on asymmetric synthesis techniques, such as using chiral catalysts, chiral auxiliaries, or biocatalysis to control the formation of the desired stereoisomer. researchgate.netyoutube.com

Mechanistic Investigations of 2 3,4 Difluorophenoxy 4 Methylaniline Formation and Reactivity

Detailed Reaction Mechanisms for C-O and C-N Bond Formation Precursors

The formation of 2-(3,4-Difluorophenoxy)-4-methylaniline can be envisioned through two primary retrosynthetic disconnections: the formation of the C-O ether bond and the introduction of the aniline (B41778) moiety. The most common methods for achieving these transformations are the Ullmann condensation for the C-O bond and various amination strategies, including the Buchwald-Hartwig amination, for the C-N bond.

Ullmann Condensation for C-O Bond Formation:

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl ethers. researchgate.net In the context of synthesizing a precursor to the target molecule, such as 2-bromo-1-(3,4-difluorophenoxy)-4-methylbenzene, the reaction would involve the coupling of a 3,4-difluorophenate with a suitably substituted bromo-methylbenzene derivative.

The generally accepted mechanism for the Ullmann reaction, while extensively studied, can be complex and dependent on the specific substrates and reaction conditions. masterorganicchemistry.com A plausible catalytic cycle is initiated by the coordination of the copper(I) catalyst to the phenoxide, forming a copper(I) phenoxide species. This is followed by oxidative addition of the aryl halide to the copper center, leading to a Cu(III) intermediate. Subsequent reductive elimination from this intermediate yields the desired diaryl ether and regenerates the Cu(I) catalyst. nih.gov

Buchwald-Hartwig Amination for C-N Bond Formation:

Alternatively, the C-N bond can be formed on a pre-existing diaryl ether scaffold. For instance, starting with 2-bromo-3',4'-difluorodiphenyl ether, a Buchwald-Hartwig amination could be employed to introduce the 4-methylaniline group. This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis for its high efficiency and broad substrate scope. nih.govyoutube.com

The catalytic cycle of the Buchwald-Hartwig amination typically begins with the oxidative addition of the aryl halide to a Pd(0) complex. nih.govnih.gov The resulting Pd(II) complex then coordinates with the amine. Deprotonation of the coordinated amine by a base generates a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond of the product and regenerates the Pd(0) catalyst. nih.gov

Kinetic Studies and Rate Law Determination

Kinetics of Ullmann-Type Reactions:

For Ullmann condensations, the rate of reaction is influenced by several factors, including the nature of the solvent, the base, the ligands, and the substituents on both the phenol (B47542) and the aryl halide. nih.gov Generally, the rate-determining step is considered to be the oxidative addition of the aryl halide to the copper complex. youtube.com A hypothetical rate law for the formation of a diaryl ether precursor could be proposed as:

Rate = k[Aryl Halide][Copper Catalyst][Ligand]

The reaction orders with respect to each component would need to be determined experimentally.

Kinetics of Buchwald-Hartwig Amination:

Kinetic studies of the Buchwald-Hartwig amination have shown that the rate-determining step can vary depending on the specific substrates and catalytic system. jst.go.jp In many cases, the oxidative addition of the aryl halide to the Pd(0) complex is the slowest step. jst.go.jp However, the reductive elimination step can also be rate-limiting, particularly with sterically hindered amines or electron-rich aryl halides. A general rate law can be expressed as:

Rate = k[Aryl Halide][Amine][Palladium Catalyst]

The following interactive table presents hypothetical kinetic data based on analogous systems, illustrating how changes in reactant concentrations could affect the initial rate of formation of a diaryl ether precursor via an Ullmann-type reaction.

Experiment[Aryl Halide] (M)[3,4-Difluorophenol] (M)[Cu(I) Catalyst] (M)Initial Rate (M/s)
10.10.10.011.0 x 10⁻⁵
20.20.10.012.0 x 10⁻⁵
30.10.20.011.0 x 10⁻⁵
40.10.10.022.0 x 10⁻⁵

Intermediates and Transition State Characterization

The direct observation and characterization of intermediates and transition states in catalytic cycles are challenging due to their transient nature. However, a combination of spectroscopic techniques and computational studies on related systems provides valuable insights into the plausible intermediates in the formation of this compound.

Intermediates in Ullmann Condensation:

In the Ullmann reaction, key intermediates include the copper(I) phenoxide complex and the subsequent copper(III) species formed after oxidative addition. nih.gov The structure of these intermediates is influenced by the ligands coordinated to the copper center. For instance, the use of bidentate ligands can stabilize the copper complexes and facilitate the catalytic cycle.

Intermediates in Buchwald-Hartwig Amination:

For the Buchwald-Hartwig amination, the key intermediates are the Pd(II) oxidative addition complex and the palladium-amido complex. nih.gov The nature of the phosphine (B1218219) ligand is critical in stabilizing these intermediates and influencing the rate of reductive elimination. Sterically bulky and electron-rich ligands are often employed to promote the formation of the desired product.

Computational studies, such as Density Functional Theory (DFT) calculations, have been instrumental in modeling the geometries and energies of transition states in both Ullmann and Buchwald-Hartwig reactions. nih.gov These calculations help to elucidate the reaction pathways and predict the activation barriers for different steps in the catalytic cycle.

Influence of Substituents on Reaction Pathways and Selectivity

The substituents on both the phenoxy and aniline rings of this compound play a significant role in influencing the reaction pathways and selectivity of its synthesis.

Electronic Effects of Fluorine Substituents:

The two fluorine atoms on the phenoxy ring are strongly electron-withdrawing. This has several consequences:

On C-O Bond Formation (Ullmann): The electron-withdrawing nature of the fluorine atoms makes the 3,4-difluorophenol (B1294555) more acidic, facilitating the formation of the corresponding phenoxide. However, it can also deactivate the aryl halide towards oxidative addition if the fluorine atoms are on that ring. In the case of forming the ether from 3,4-difluorophenol and an aryl halide, the increased nucleophilicity of the phenoxide can be beneficial.

On C-N Bond Formation (Buchwald-Hartwig): If the fluorine atoms are on the aryl halide that is to be aminated, they will activate the ring towards oxidative addition, generally leading to faster reaction rates.

Steric and Electronic Effects of the Methyl Group:

The methyl group on the aniline ring is an electron-donating group. This increases the nucleophilicity of the amine, which can be favorable for the Buchwald-Hartwig amination. The position of the methyl group (para to the amine) and the phenoxy group (ortho to the amine) also introduces steric considerations that can affect the approach of the catalyst and the rate of the coupling reaction.

The following table summarizes the expected influence of the substituents on the key reaction steps for the synthesis of this compound via an Ullmann condensation followed by a Buchwald-Hartwig amination (Pathway A) versus a Buchwald-Hartwig amination followed by an Ullmann condensation (Pathway B).

SubstituentInfluence on Ullmann Condensation (C-O formation)Influence on Buchwald-Hartwig Amination (C-N formation)
3,4-Difluoro Increases acidity of phenol (favorable). May activate an aryl halide (favorable).Activates aryl halide for oxidative addition (favorable).
4-Methyl Electron-donating, may slightly deactivate an aryl halide.Increases nucleophilicity of aniline (favorable).
Ortho-phenoxy Steric hindrance may slow down the reaction.Steric hindrance can make amination more challenging.

Spectroscopic and Advanced Structural Elucidation Methodologies for 2 3,4 Difluorophenoxy 4 Methylaniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for determining the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

While specific, in-depth research articles detailing advanced 2D NMR experiments and solid-state NMR applications for 2-(3,4-Difluorophenoxy)-4-methylaniline are not extensively available in publicly accessible literature, the expected spectroscopic data can be predicted based on its structure. Standard ¹H and ¹³C NMR are fundamental for initial characterization.

A predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the methyl group protons, and the amine protons. The protons on the difluorophenoxy ring would exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom, with the carbons bonded to fluorine showing characteristic splitting (C-F coupling).

To unambiguously assign all proton and carbon signals and to map the covalent bond framework, a series of two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would reveal correlations between the protons on the methylaniline ring and between the protons on the difluorophenoxy ring, confirming their respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for assigning carbon resonances based on the more easily interpreted proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between the two aromatic rings through the ether linkage and for confirming the relative positions of the substituents on each ring. For instance, correlations would be expected between the protons on the methylaniline ring and the ether-linked carbon of the difluorophenoxy ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. It is particularly useful for determining the preferred conformation of the molecule, such as the dihedral angle between the two aromatic rings.

These 2D NMR techniques, when used in concert, provide a detailed and unambiguous assignment of the molecular structure in solution.

Solid-State NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of molecules in the solid state. Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors such as bond orientations and intermolecular packing.

For this compound, ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP/MAS) experiments would be particularly informative. These experiments can reveal the presence of different polymorphs (different crystal packing arrangements), as distinct crystalline forms would give rise to different chemical shifts. Furthermore, ssNMR can be used to study the dynamics of the molecule in the solid state, such as the rotation of the methyl group or phenyl ring torsions.

Single-Crystal X-ray Diffraction (SCXRD) Analysis Methodologies

Single-Crystal X-ray Diffraction (SCXRD) provides the most definitive structural information for crystalline materials, offering precise atomic coordinates and details of the crystal packing and intermolecular interactions in the solid state.

The initial and often most challenging step in SCXRD is the growth of high-quality single crystals. For a molecule like this compound, which is a solid at room temperature, several crystallization strategies can be employed:

Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture), such as ethanol, methanol, or ethyl acetate/hexane, is allowed to evaporate slowly over several days or weeks. The gradual increase in concentration promotes the formation of well-ordered crystals.

Vapor Diffusion: This method involves placing a concentrated solution of the compound in a small vial, which is then placed inside a larger sealed container with a more volatile solvent (the precipitant). The slow diffusion of the precipitant vapor into the solution reduces the solubility of the compound, leading to crystal growth.

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal lattice (space group). The initial crystal structure is solved using direct methods or Patterson methods, which provide an initial electron density map. This initial model is then refined against the experimental data, a process that involves adjusting atomic positions, thermal parameters, and occupancies to achieve the best possible fit between the calculated and observed diffraction intensities.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the elemental composition of a molecule by measuring its mass with very high accuracy. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used to generate ions of the analyte, which are then analyzed by a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

For this compound (C₁₃H₁₁F₂NO), the theoretical exact mass of the protonated molecule ([M+H]⁺) can be calculated based on the masses of its most abundant isotopes.

ElementIsotopeAtomic Mass (Da)
Carbon¹²C12.000000
Hydrogen¹H1.007825
Fluorine¹⁹F18.998403
Nitrogen¹⁴N14.003074
Oxygen¹⁶O15.994915

Theoretical Exact Mass Calculation for [C₁₃H₁₂F₂NO]⁺:

(13 × 12.000000) = 156.000000

(12 × 1.007825) = 12.093900

(2 × 18.998403) = 37.996806

(1 × 14.003074) = 14.003074

(1 × 15.994915) = 15.994915

Total (Calculated Exact Mass): 236.08810 Da

An experimental HRMS measurement that yields a mass-to-charge ratio very close to this calculated value (typically within 5 ppm) provides strong evidence for the assigned elemental formula, confirming the identity of the compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful, non-destructive method for the qualitative analysis of molecular structures. By probing the vibrational modes of a molecule, these techniques provide a unique spectral fingerprint, allowing for the identification of specific functional groups and structural motifs. For a complex molecule such as this compound, a detailed analysis of its FT-IR and Raman spectra enables the assignment of characteristic vibrations associated with its distinct chemical moieties: the 4-methylaniline group, the 3,4-difluorophenoxy group, and the diaryl ether linkage.

The complementary nature of FT-IR and Raman spectroscopy is particularly advantageous. youtube.comflir.com FT-IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the vibrational modes that induce a change in the molecular dipole moment. libretexts.org Conversely, Raman spectroscopy detects the inelastic scattering of monochromatic light, with the frequency shifts corresponding to vibrational modes that cause a change in the molecule's polarizability. libretexts.org Therefore, vibrations that are strong in the IR spectrum may be weak or absent in the Raman spectrum, and vice versa.

A comprehensive analysis of the vibrational spectra of this compound would involve correlating the observed bands with the known characteristic frequencies of its constituent functional groups. This process is often supported by theoretical calculations, such as Density Functional Theory (DFT), which can predict vibrational frequencies and aid in making unambiguous assignments. nih.gov

Predicted FT-IR Spectral Analysis

The FT-IR spectrum of this compound is expected to be rich with information. The high-frequency region is typically dominated by N-H and C-H stretching vibrations. As a primary aromatic amine, two distinct N-H stretching bands are anticipated in the 3500-3300 cm⁻¹ range, corresponding to the asymmetric and symmetric stretching modes of the -NH₂ group. libretexts.orglibretexts.orgorgchemboulder.com Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while the C-H stretching of the methyl group will likely be observed just below this value.

The "fingerprint" region, from 1650 to 500 cm⁻¹, contains a wealth of structural information. Key absorptions include the N-H scissoring (bending) vibration of the primary amine, typically found around 1650-1580 cm⁻¹. orgchemboulder.com The C-N stretching of the aromatic amine is expected in the 1335-1250 cm⁻¹ range. orgchemboulder.com The diaryl ether linkage is characterized by its asymmetric C-O-C stretching vibration, which for phenyl alkyl ethers typically gives rise to strong absorbances around 1250 cm⁻¹ and 1050 cm⁻¹. pressbooks.pub The C-F stretching vibrations associated with the difluorinated ring are strong and usually appear in the 1300-1100 cm⁻¹ region. Aromatic C=C ring stretching vibrations will produce a series of bands between 1600 and 1400 cm⁻¹.

Predicted FT-IR Data Table for this compound

Frequency Range (cm⁻¹) Vibrational Mode Functional Group
3500 - 3400Asymmetric N-H StretchPrimary Aromatic Amine
3400 - 3300Symmetric N-H StretchPrimary Aromatic Amine
3100 - 3000Aromatic C-H StretchAromatic Rings
2980 - 2850Aliphatic C-H StretchMethyl Group (-CH₃)
1650 - 1580N-H Bending (Scissoring)Primary Aromatic Amine
1620 - 1450Aromatic C=C Ring StretchAromatic Rings
1335 - 1250Aromatic C-N StretchAromatic Amine
1280 - 1200Asymmetric C-O-C StretchDiaryl Ether
1300 - 1100C-F StretchDifluorophenoxy Group
910 - 665N-H WaggingPrimary Aromatic Amine

Note: This table represents predicted values based on characteristic functional group frequencies. Actual experimental values may vary.

Predicted Raman Spectral Analysis

The Raman spectrum of this compound is expected to complement the FT-IR data. While N-H stretching vibrations are typically weak in Raman spectra, the aromatic ring vibrations are often strong. The symmetric "ring breathing" mode of the substituted benzene (B151609) rings should produce a particularly intense Raman signal. C-H stretching vibrations will also be present.

Predicted Raman Data Table for this compound

Frequency Range (cm⁻¹) Vibrational Mode Functional Group
3100 - 3000Aromatic C-H StretchAromatic Rings
1620 - 1580Aromatic C=C Ring StretchAromatic Rings
1300 - 1200C-O-C StretchDiaryl Ether
1100 - 1000Symmetric Ring BreathingAromatic Rings
850 - 750Ring Puckering/DeformationAromatic Rings
650 - 550C-F BendingDifluorophenoxy Group

Note: This table represents predicted values based on characteristic functional group frequencies. Actual experimental values may vary.

Computational and Theoretical Studies on 2 3,4 Difluorophenoxy 4 Methylaniline

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict molecular geometries, electronic distribution, and other key parameters with a high degree of accuracy.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems. For a molecule like 2-(3,4-Difluorophenoxy)-4-methylaniline, DFT calculations, often employing functionals such as B3LYP, would be instrumental in determining its optimized geometry. This process involves finding the lowest energy arrangement of the atoms, which corresponds to the most stable structure of the molecule. Key outputs from these calculations would include bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule.

Ab Initio Methods and Basis Set Selection

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, offer another powerful approach to studying molecular systems. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) could be used to further refine the understanding of the electronic structure of this compound. The choice of basis set, such as the popular Pople-style basis sets (e.g., 6-31G*) or correlation-consistent basis sets (e.g., cc-pVTZ), would be crucial in balancing computational cost with the desired accuracy of the results.

Conformational Analysis and Potential Energy Surfaces

The presence of rotatable bonds in this compound suggests the existence of multiple conformers, or spatial arrangements of the atoms. Conformational analysis would involve systematically exploring the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. This is typically achieved by performing a series of geometry optimizations with constrained dihedral angles. The results of such an analysis would reveal the preferred three-dimensional shape of the molecule and the flexibility of its structure.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability and reactivity. By calculating the energies and visualizing the spatial distribution of these orbitals for this compound, researchers could predict its electrophilic and nucleophilic sites, and thus its likely behavior in chemical reactions.

Spectroscopic Property Prediction from Computational Models

Computational models are also invaluable for predicting the spectroscopic properties of a molecule, which can then be compared with experimental data for validation. For this compound, theoretical predictions of its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra could be generated. For instance, frequency calculations using DFT can predict the vibrational modes that would be observed in an IR spectrum. Similarly, NMR chemical shifts can be calculated to aid in the interpretation of experimental NMR spectra.

Chemical Reactivity and Transformation Studies of 2 3,4 Difluorophenoxy 4 Methylaniline

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The reactivity of 2-(3,4-Difluorophenoxy)-4-methylaniline in electrophilic aromatic substitution is governed by the directing effects of the substituents on both aromatic rings. The aniline (B41778) ring, bearing a strongly activating amino group and a moderately activating methyl group, is significantly more susceptible to electrophilic attack than the difluorophenoxy ring, which is deactivated by the electron-withdrawing fluorine atoms.

The amino group is a powerful ortho-, para-director, while the methyl group is also an ortho-, para-director. scbt.com Consequently, electrophilic substitution on the aniline ring is expected to occur predominantly at the positions ortho and para to the amino group. However, the position ortho to the bulky phenoxy group is sterically hindered. Therefore, substitution is most likely to occur at the position para to the amino group (position 5) and, to a lesser extent, at the position ortho to the amino group and meta to the methyl group (position 3).

Common electrophilic aromatic substitution reactions include:

Halogenation: Reaction with reagents like bromine water can lead to polybromination of the activated aniline ring. scbt.com To achieve monosubstitution, protection of the amino group, for instance by acetylation, is often necessary to moderate its activating effect.

Nitration: Direct nitration with a mixture of nitric and sulfuric acid is generally avoided for anilines due to the potential for oxidation and the formation of meta-substituted products resulting from the protonation of the amino group to the anilinium ion. scbt.comchegg.com A common strategy involves the initial protection of the amine as an acetamide, followed by nitration and subsequent deprotection. chegg.com For 4-methylaniline (p-toluidine), nitration can yield different isomers depending on the reaction conditions. chegg.com

Sulfonation: Aniline can be sulfonated by treatment with fuming sulfuric acid to yield sulfanilic acid. scbt.com This reaction is reversible and the position of the sulfonic acid group can be influenced by temperature.

Nucleophilic aromatic substitution (SNAr) on this molecule is less common due to the electron-rich nature of the aniline ring. However, the difluorophenoxy ring, being electron-deficient due to the two fluorine atoms, could potentially undergo nucleophilic attack under forcing conditions, with the fluorine atoms acting as leaving groups. The viability of such reactions would depend on the nature of the nucleophile and the reaction conditions.

Functional Group Interconversions on the Aniline and Phenoxy Moieties

The functional groups of this compound can be readily converted into a variety of other functionalities, enhancing its synthetic utility.

On the Aniline Moiety:

Amide Formation: The primary amino group can be easily acylated to form amides. This is a common transformation, often used to protect the amino group during other synthetic steps or to introduce new structural motifs. masterorganicchemistry.com The reaction is typically carried out using acyl chlorides or anhydrides in the presence of a base. masterorganicchemistry.com

N-Alkylation: The aniline nitrogen can be alkylated, although direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products. More controlled methods, such as reductive amination or specialized N-alkylation protocols, may be employed. rsc.org

Diazotization: The primary amino group can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). Diazonium salts are versatile intermediates that can be transformed into a wide range of functional groups, including halides (Sandmeyer reaction), hydroxyl, and cyano groups.

On the Phenoxy Moiety:

The diaryl ether linkage is generally stable. However, under harsh conditions, such as high temperatures in the presence of strong acids or bases, cleavage of the ether bond could occur. acs.org

Palladium-Catalyzed Cross-Coupling Reactions and Derivative Synthesis

The aniline functionality and the potential for introducing halide substituents make this compound and its derivatives excellent candidates for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Buchwald-Hartwig Amination: The primary amino group of this compound can participate in Buchwald-Hartwig amination reactions with aryl halides or triflates to form diarylamines. wikipedia.orglibretexts.org This reaction typically employs a palladium catalyst with a suitable phosphine (B1218219) ligand and a base. wikipedia.orgorganic-chemistry.org

Suzuki-Miyaura Coupling: By first converting the aniline to a halide (e.g., through a Sandmeyer reaction) or a triflate, the molecule can be used as a substrate in Suzuki-Miyaura coupling reactions. This would allow for the introduction of a wide range of aryl or vinyl groups at that position. libretexts.orgnih.gov The reaction involves a palladium catalyst, a base, and a boronic acid or ester coupling partner. libretexts.org

The following table provides a hypothetical overview of potential derivative synthesis via palladium-catalyzed reactions, based on established methodologies.

Reactant 1Reactant 2Coupling ReactionCatalyst System (Example)Product Type
This compoundAryl BromideBuchwald-Hartwig AminationPd(OAc)₂, BINAP, NaOtBuN-Aryl-2-(3,4-difluorophenoxy)-4-methylaniline
5-Bromo-2-(3,4-difluorophenoxy)-4-methylanilinePhenylboronic AcidSuzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃5-Phenyl-2-(3,4-difluorophenoxy)-4-methylaniline

Oxidation and Reduction Pathways

The oxidation and reduction of this compound can target either the aniline moiety or potentially introduced nitro groups.

Oxidation: Aromatic amines are susceptible to oxidation. cdnsciencepub.comresearchgate.netacs.orgaip.orgniscpr.res.in The oxidation of anilines can lead to a variety of products, including azoxybenzenes, azobenzenes, and polymeric materials, depending on the oxidant and reaction conditions. aip.org For instance, oxidation with mild reagents might lead to the formation of colored dimeric or polymeric species. Stronger oxidizing agents can lead to degradation of the aromatic ring. The oxidation of substituted anilines can be influenced by the nature and position of the substituents. cdnsciencepub.comresearchgate.net

Reduction: While the parent molecule does not have easily reducible groups other than the aromatic rings under harsh conditions, derivatives containing nitro groups can be readily reduced. The reduction of aromatic nitro compounds is a common and important transformation, typically leading to the corresponding primary amine. wikipedia.orgresearchgate.net A variety of reducing agents can be employed, such as metals in acidic media (e.g., Sn/HCl, Fe/HCl) or catalytic hydrogenation (e.g., H₂/Pd-C). wikipedia.org This provides a synthetic route to polyamino derivatives of the parent structure.

Photochemical and Thermochemical Transformations

The study of photochemical and thermochemical transformations of this compound is not extensively documented in the literature. However, predictions can be made based on the behavior of related compounds.

Photochemical Transformations: Aromatic amines can undergo photochemical reactions, including photo-oxidation and photo-rearrangement. rsc.org The presence of the difluorophenoxy group may influence the photochemical stability and the types of products formed. The high energy of UV light could potentially lead to the cleavage of C-N or C-O bonds, or initiate radical reactions.

Thermochemical Transformations: Diaryl ethers are generally thermally stable. acs.org However, at very high temperatures, thermal decomposition can occur, which may involve cleavage of the ether linkage to form phenolic and aromatic fragments. researchgate.netyoutube.com The presence of fluorine substituents might affect the thermal stability of the molecule.

Synthesis and Characterization of Derivatives and Analogs of 2 3,4 Difluorophenoxy 4 Methylaniline

Design Principles for Structural Modification and Diversification

The design of derivatives of 2-(3,4-Difluorophenoxy)-4-methylaniline is guided by established medicinal chemistry principles aimed at fine-tuning its physicochemical and pharmacological properties. cresset-group.com Structural modifications can be strategically applied to any of the three key components of the molecule: the aniline (B41778) ring, the amino group, and the difluorophenoxy ring.

Key design strategies include:

Isosteric Replacement and Bioisosteric Modification : The aniline group, while synthetically versatile, can sometimes be associated with metabolic instability or toxicity. cresset-group.com A common design principle is to replace the aniline with bioisosteres—functional groups with similar steric and electronic properties—to mitigate these potential liabilities while retaining or enhancing desired biological interactions.

Alteration of the Phenoxy Ring Substitution : The 3,4-difluoro substitution pattern on the phenoxy ring provides specific electronic properties. Derivatives can be designed by altering the position and nature of these substituents. For instance, moving the fluorine atoms or replacing them with other electron-withdrawing or electron-donating groups can systematically probe the structure-activity relationship (SAR).

Scaffold Diversification : More profound changes involve altering the core diaryl ether skeleton. This can include introducing heteroatoms into the aromatic rings or changing the linker between the two aryl groups. Fragment-based approaches can also be used, where parts of the molecule are combined with other known pharmacophoric fragments to create new hybrid molecules. researchgate.net

These modifications are often guided by computational modeling and an understanding of the target's binding site, aiming to enhance properties like bioavailability, solubility, and receptor selectivity. cresset-group.commdpi.com

Synthesis of Related Aniline-Phenoxyaryl Compounds

The synthesis of this compound and its analogs primarily relies on the formation of the diaryl ether bond, which is a well-established transformation in organic chemistry. The most common methods are metal-catalyzed cross-coupling reactions. researchgate.net

Ullmann Condensation : This classical method involves the copper-catalyzed coupling of an aryl halide with a phenol (B47542). beilstein-journals.org Modern variations use catalytic amounts of a copper salt, often in the presence of a ligand, to facilitate the reaction under milder conditions than the original protocol, which required high temperatures and stoichiometric copper. beilstein-journals.orgorganic-chemistry.org The choice of ligand and base is critical for achieving good yields, especially when dealing with electron-rich substrates. beilstein-journals.org

Palladium-Catalyzed Buchwald-Hartwig C-O Coupling : Palladium-catalyzed cross-coupling has become a powerful and general method for forming diaryl ether bonds. organic-chemistry.org This approach allows for the coupling of aryl halides or triflates with phenols under relatively mild conditions and tolerates a wide range of functional groups. The selection of the appropriate palladium precursor and phosphine (B1218219) ligand is crucial for reaction efficiency. organic-chemistry.org

Arylation with Diaryliodonium Salts : An alternative route involves the use of diaryliodonium salts as arylating agents for phenols. rsc.orgnih.gov This method can proceed under mild conditions and offers a different substrate scope compared to traditional metal-catalyzed cross-couplings.

Once the diaryl ether core is formed, further modifications can be made. For example, if the aniline precursor contained a nitro group, it can be reduced to the corresponding amine to yield the final aniline-phenoxyaryl compound. Subsequent reactions, such as the acylation or alkylation of the aniline nitrogen, can be performed to generate further derivatives. chemrxiv.orgnih.gov

The table below summarizes common catalytic systems used for the synthesis of diaryl ethers, the class of compounds to which this compound belongs.

Method Catalyst/Ligand System Typical Substrates Key Features Reference
Ullmann CondensationCuI / N,N-DimethylglycineAryl Iodides & PhenolsEconomical, ligand-accelerated, suitable for electron-rich phenols. beilstein-journals.org
Buchwald-Hartwig CouplingPd(OAc)₂ / Tri-tert-butylphosphineAryl Halides & PhenolsBroad substrate scope, tolerates many functional groups. organic-chemistry.orgrsc.org
Chan-Lam CouplingCu(OAc)₂ / PyridineArylboronic Acids & PhenolsCan be performed at room temperature, couples boronic acids. organic-chemistry.orgrsc.org
Arylation with Iodonium SaltsBase (e.g., K₂CO₃)Diaryliodonium Salts & PhenolsMetal-free options available, high regioselectivity with certain salts. rsc.org

Methodologies for Library Synthesis and Combinatorial Approaches

To efficiently explore the structure-activity relationships around the this compound core, modern drug discovery efforts utilize combinatorial chemistry and parallel synthesis to generate large libraries of related compounds. nih.govijpsonline.com This high-throughput approach allows for the rapid production of hundreds or thousands of derivatives for screening. enamine.netmdpi.com

The primary strategies for library generation include:

Scaffold Decoration : This is a common approach where the core scaffold, in this case, this compound, is synthesized in a sufficient quantity. enamine.netmdpi.com The scaffold is then "decorated" by reacting it with a diverse set of building blocks in a parallel format. For example, the aniline nitrogen can be acylated with a library of different acid chlorides or sulfonyl chlorides, each in a separate well of a microtiter plate, to produce a library of amides or sulfonamides.

Parallel Synthesis of the Core : Alternatively, the library can be built by performing the core-forming reaction in parallel. For instance, a single phenol could be reacted with a library of different substituted anilines (or their precursors) using a robust coupling method like the Buchwald-Hartwig reaction to generate a library of diverse aniline-phenoxyaryl compounds.

Diversity-Oriented Synthesis (DOS) : This strategy aims to create a library of structurally diverse and complex molecules, not just simple analogs of a lead compound. mdpi.com Starting from a common intermediate, different reaction pathways are employed to generate a wide range of distinct molecular skeletons.

These methods leverage automated liquid handlers and parallel purification systems, such as preparative HPLC, to manage the large number of compounds. enamine.net Quality control for each library member is typically performed using LC-MS to confirm identity and purity. enamine.net

The table below illustrates a hypothetical combinatorial library design starting from the this compound scaffold.

Scaffold Reaction Type Building Block (R-COCl) Resulting Derivative Structure
This compoundAcylationAcetyl chloride2-(3,4-Difluorophenoxy)-4-methyl-N-acetyl-aniline
This compoundAcylationBenzoyl chloride2-(3,4-Difluorophenoxy)-4-methyl-N-benzoyl-aniline
This compoundAcylationCyclopropanecarbonyl chloride2-(3,4-Difluorophenoxy)-4-methyl-N-(cyclopropanecarbonyl)-aniline
This compoundAcylationThiophene-2-carbonyl chloride2-(3,4-Difluorophenoxy)-4-methyl-N-(thiophene-2-carbonyl)-aniline

Exploration of 2 3,4 Difluorophenoxy 4 Methylaniline As a Building Block in Complex Chemical Synthesis

Utility in Heterocyclic Compound Synthesis

The primary documented application of 2-(3,4-Difluorophenoxy)-4-methylaniline is as a key intermediate in the synthesis of complex nitrogen-containing heterocyclic compounds. The aniline (B41778) moiety serves as a versatile handle for constructing fused ring systems, which are common scaffolds in pharmaceutically active molecules.

Detailed Research Findings:

A significant application of this building block is demonstrated in the synthesis of substituted aminotriazine (B8590112) compounds. Specifically, this compound is a crucial precursor for creating N-(4-(3-amino-1,2,4-triazin-6-yl)-5-(3,4-difluorophenoxy)-2-methylphenyl)methanesulfonamide. The synthesis pathway leverages the aniline's reactivity to build the triazine ring system onto the phenyl group.

The multi-step synthesis begins with the protection of the aniline, followed by a series of transformations to introduce the heterocyclic core. The this compound starting material dictates the precise substitution pattern on the final molecule, where the difluorophenoxy and methyl groups are critical for the target compound's ultimate properties and function. The table below outlines the key transformations starting from an intermediate derived from the title compound.

StepReactantReagents & ConditionsProductPurpose
1N-(5-(3,4-Difluorophenoxy)-4-(hydrazinecarbonyl)-2-methylphenyl)methanesulfonamideFormamidine acetate, 2-Methoxyethanol, HeatN-(5-(3,4-Difluorophenoxy)-2-methyl-4-(1,2,4-triazin-3-yl)phenyl)methanesulfonamideFormation of the triazinone ring via condensation.
2N-(5-(3,4-Difluorophenoxy)-2-methyl-4-(1,2,4-triazin-3-yl)phenyl)methanesulfonamidePOCl₃, HeatN-(4-(3-chloro-1,2,4-triazin-6-yl)-5-(3,4-difluorophenoxy)-2-methylphenyl)methanesulfonamideChlorination of the triazine ring to create a reactive site for amination.
3N-(4-(3-chloro-1,2,4-triazin-6-yl)-5-(3,4-difluorophenoxy)-2-methylphenyl)methanesulfonamideNH₃, Dioxane, HeatN-(4-(3-amino-1,2,4-triazin-6-yl)-5-(3,4-difluorophenoxy)-2-methylphenyl)methanesulfonamideIntroduction of the final amino group via nucleophilic substitution.

Application in Polymer and Material Science Precursors

The structure of this compound, containing an amine functional group, theoretically makes it a candidate for use as a monomer or a precursor to a monomer in polymer synthesis. Aromatic amines are foundational building blocks for high-performance polymers such as polyimides and polyamides. The introduction of fluorine atoms, as present in the difluorophenoxy group, is a common strategy in material science to enhance properties like thermal stability, chemical resistance, and solubility, while lowering the dielectric constant.

Despite this structural potential, a review of scientific and patent literature does not reveal specific, documented instances of this compound being used as a monomer for creating polymer or material science precursors. Its application appears to be highly specialized, primarily within the synthesis of discrete small molecules rather than macromolecular chains.

Role in the Synthesis of Ligands and Catalysts

The nitrogen atom of the aniline group and the oxygen atom of the ether linkage in this compound present potential coordination sites for metal ions. This suggests that the compound or its derivatives could serve as bidentate ligands for the formation of metal complexes. Such complexes are central to the field of catalysis, where the ligand's electronic and steric properties can tune the activity and selectivity of a metal catalyst in chemical reactions like cross-coupling.

However, similar to its application in polymer science, there is no widely reported evidence in the surveyed literature of this compound being explicitly used for the synthesis of ligands or as a component in catalysts. Its utility appears to be concentrated as a structural building block for organic targets rather than for applications in coordination chemistry or catalysis.

Structure Activity Relationship Sar Methodologies Applied to 2 3,4 Difluorophenoxy 4 Methylaniline Scaffolds Non Human, Non Clinical Biological Contexts

In Vitro Assay Design and Screening Methodologies

The initial step in understanding the SAR of a compound series based on the 2-(3,4-difluorophenoxy)-4-methylaniline scaffold involves the development and implementation of robust in vitro assays. These assays are designed to measure the biological activity of synthesized analogs in a controlled, cell-free or cell-based environment.

Biochemical Assays: For scaffolds targeting specific enzymes, such as protein kinases, biochemical assays are fundamental. These assays directly measure the ability of a compound to inhibit the activity of the purified target protein. A common approach is the use of kinase activity assays that quantify the phosphorylation of a substrate. For instance, in the development of kinase inhibitors, researchers might employ a luminescent assay that measures the amount of ADP produced during the kinase reaction, providing a quantitative measure of enzyme inhibition. nih.gov The inhibitory concentration at 50% (IC50) is a key parameter derived from these assays, and it is used to compare the potency of different analogs.

Cell-Based Assays: To understand the activity of compounds in a more physiologically relevant context, cell-based assays are employed. These can range from measuring the proliferation of cancer cell lines to assessing the modulation of specific signaling pathways. deepdyve.com For example, a high-throughput screening campaign might utilize a cyclic adenosine (B11128) monophosphate (cAMP) measurement-based method in cells engineered to express a specific receptor to identify agonists or antagonists. nih.gov The results from such screens, often expressed as the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), are critical for establishing the cellular SAR.

Phenotypic Screening: This approach involves screening compounds for their ability to induce a particular cellular phenotype without a preconceived target. harvard.edunih.gov For instance, high-throughput imaging can be used to identify compounds that cause specific changes in cell morphology, such as mitotic arrest. harvard.edu Once a hit is identified, a library of analogs based on the this compound scaffold can be synthesized and tested to understand which structural features are essential for the observed phenotype.

Below is an interactive data table illustrating hypothetical results from an in vitro kinase assay for a series of analogs.

Compound IDR1-SubstitutionR2-SubstitutionKinase TargetIC50 (nM)
A-1 HHKinase X520
A-2 4-MorpholinoHKinase X150
A-3 H3-PyridylKinase X75
A-4 4-Morpholino3-PyridylKinase X25
A-5 4-Piperazinyl3-PyridylKinase X30

This table contains hypothetical data for illustrative purposes.

Ligand-Receptor Interaction Modeling Techniques

Computational modeling plays a pivotal role in elucidating the binding modes of this compound derivatives with their biological targets. These techniques provide insights into the key intermolecular interactions that govern binding affinity and selectivity, thereby guiding the rational design of more potent compounds.

Molecular Docking: This is a widely used computational method to predict the preferred orientation of a ligand when bound to a receptor. For diaryl ether-based kinase inhibitors, docking studies can reveal crucial hydrogen bonds with hinge region residues of the kinase, as well as hydrophobic interactions within the ATP-binding pocket. nih.govharvard.edu For example, in a study of related aniline (B41778) derivatives as c-Met kinase inhibitors, docking helped to analyze the molecular features contributing to high inhibitory activity. harvard.edu

Pharmacophore Modeling: This technique is used to define the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. A receptor-based pharmacophore model can be generated from the crystal structure of a ligand-receptor complex. nih.gov This model can then be used to virtually screen for new compounds or to guide the design of analogs with improved binding characteristics. A pharmacophore for a kinase inhibitor might include features such as hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings.

Molecular Dynamics (MD) Simulations: MD simulations can provide a more dynamic picture of the ligand-receptor complex, allowing for the assessment of binding stability and the role of conformational changes. By simulating the movement of atoms over time, researchers can gain a deeper understanding of the binding energetics and the influence of solvent molecules.

The following table summarizes the types of interactions that can be modeled for this scaffold.

Interaction TypeDescriptionPotential Interacting Residues (Kinase Example)
Hydrogen Bonding Crucial for anchoring the ligand in the binding site.Hinge region (e.g., Met), catalytic loop
Hydrophobic Interactions Important for affinity and selectivity.Gatekeeper residue, hydrophobic pockets
π-π Stacking Interaction between aromatic rings of the ligand and receptor.Phenylalanine, Tyrosine, Tryptophan
Halogen Bonding The fluorine atoms can act as halogen bond donors.Carbonyl oxygens, electron-rich residues

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Approaches

Chemoinformatics and QSAR provide a quantitative framework for understanding the relationship between the chemical structure of the this compound derivatives and their biological activity.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each analog in a series. These can include 2D descriptors (e.g., topological indices, molecular weight) and 3D descriptors (e.g., molecular shape, surface area).

QSAR Model Development: Statistical methods such as multiple linear regression (MLR) and partial least squares (PLS) are used to build mathematical models that correlate the calculated descriptors with the observed biological activity (e.g., pIC50). researchgate.net For instance, a QSAR study on related c-Met kinase inhibitors used comparative molecular similarity analysis (CoMSIA) and MLR with topological vectors to predict biological activities. harvard.edu

A hypothetical QSAR equation might look like: pIC50 = 0.6 * LogP - 0.2 * TPSA + 1.5 * (presence of H-bond donor) + C

This equation would suggest that higher lipophilicity (LogP) and the presence of a hydrogen bond donor are beneficial for activity, while a larger topological polar surface area (TPSA) is detrimental.

Model Validation: The predictive power of the QSAR model is rigorously assessed using techniques like leave-one-out cross-validation and by predicting the activity of an external test set of compounds. A good correlation between predicted and experimental activities indicates a robust and predictive model. researchgate.net

The table below illustrates some common descriptors used in QSAR studies.

Descriptor ClassExample DescriptorsInformation Encoded
Constitutional Molecular Weight, Number of H-bond donors/acceptorsBasic molecular properties
Topological Wiener index, Kier & Hall connectivity indicesMolecular branching and shape
Physicochemical LogP, Molar Refractivity, Polar Surface Area (PSA)Lipophilicity, polarizability, and transport properties
Quantum Chemical HOMO/LUMO energies, Dipole momentElectronic properties

Target Identification Strategies

When a compound from a phenotypic screen shows interesting activity, the next critical step is to identify its molecular target(s), a process often referred to as target deconvolution. nih.govdeepdyve.comeuropeanreview.orgnih.gov For novel derivatives of this compound, several strategies can be employed.

Affinity-Based Methods: These methods rely on the specific binding interaction between the compound and its target.

Affinity Chromatography: The this compound derivative is immobilized on a solid support (e.g., beads) and incubated with a cell lysate. Proteins that bind to the compound are captured and subsequently identified by mass spectrometry.

Chemical Proteomics: This approach often involves creating a probe molecule by attaching a photoreactive group and a reporter tag (e.g., biotin) to the parent compound. nih.gov Upon incubation with cells and UV irradiation, the probe covalently cross-links to its target(s). The tagged proteins can then be enriched and identified.

Genetic and Genomic Approaches:

Expression Profiling: Treating cells with the compound and analyzing changes in gene or protein expression can provide clues about the pathways being modulated, thus pointing towards potential targets.

Yeast Three-Hybrid System: This genetic method can be used to screen a library of proteins for interaction with the small molecule.

Computational Approaches:

In Silico Target Prediction: Databases of known ligand-target interactions can be mined to predict potential targets for a new compound based on structural similarity to known ligands. Docking the compound against a panel of known protein structures can also suggest likely targets.

The following table summarizes common target identification strategies.

StrategyPrincipleAdvantagesDisadvantages
Affinity Chromatography Immobilized ligand captures binding partners from cell lysate.Direct identification of binding partners.Can be prone to non-specific binding; requires chemical modification.
Chemical Proteomics Photo-crosslinking probe captures targets in a cellular context.Identifies targets in their native environment.Requires synthesis of a functionalized probe.
Expression Profiling Measures changes in gene/protein expression upon treatment.Provides pathway-level insights.Does not directly identify the primary target.
In Silico Prediction Uses computational methods to predict targets based on structure.Rapid and cost-effective.Predictions require experimental validation.

Conclusion and Future Outlook in Academic Research

Summary of Key Academic Contributions and Methodological Advancements

While dedicated research focusing exclusively on 2-(3,4-Difluorophenoxy)-4-methylaniline is not extensively documented in publicly available literature, its structural motifs—a diaryl ether linkage and a substituted aniline (B41778)—are subjects of significant academic interest. The primary contributions in this area revolve around the development of synthetic methodologies that enable the construction of such molecules.

Key synthetic strategies for diaryl ethers and diphenylamines include the Ullmann condensation and the Buchwald-Hartwig amination. The Ullmann condensation, a classic method, involves the copper-catalyzed reaction of an aryl halide with a phenol (B47542) or an amine. wikipedia.org Over the years, significant advancements have been made to improve this reaction, such as the use of soluble copper catalysts and various ligands to facilitate the coupling under milder conditions. acs.orgtandfonline.comnih.gov These improvements have broadened the scope of the Ullmann reaction, making it a more versatile tool for synthesizing complex diaryl ethers.

The Buchwald-Hartwig amination represents a major breakthrough in carbon-nitrogen bond formation. wikipedia.org This palladium-catalyzed cross-coupling reaction allows for the synthesis of aryl amines from aryl halides and amines with high efficiency and functional group tolerance. libretexts.orgresearchgate.net The development of various phosphine (B1218219) ligands has been instrumental in expanding the utility of this reaction to a wide range of substrates, including those that were previously challenging to couple. wikipedia.orgrsc.org

The presence of fluorine atoms in this compound is also noteworthy. The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity. researchgate.net Research on fluorinated organic compounds has provided valuable insights into their unique electronic properties and biological activities. nih.gov

The academic contributions in these related areas have laid a strong foundation for the synthesis and potential investigation of this compound. The established synthetic protocols for diaryl ethers and diphenylamines are directly applicable to the construction of this specific molecule, and the extensive research on fluorinated compounds provides a rationale for its potential utility in various fields.

Remaining Challenges and Open Questions in Fundamental Research

Despite the significant progress in synthetic methodologies, several challenges and open questions remain in the fundamental research of diaryl ether and diphenylamine (B1679370) derivatives, including this compound.

One of the ongoing challenges is the development of more sustainable and environmentally benign synthetic methods. While modern coupling reactions are highly efficient, they often rely on expensive and toxic heavy metal catalysts like palladium and copper. wikipedia.orgwikipedia.org The development of catalyst-free methods or the use of more abundant and less toxic metals remains an active area of research.

Furthermore, achieving high selectivity in the synthesis of complex substituted diaryl ethers and diphenylamines can be challenging. The presence of multiple reactive sites on the aromatic rings can lead to the formation of regioisomers and other side products. Fine-tuning reaction conditions and developing highly selective catalysts are crucial to address this issue.

The biological activities and potential applications of many diaryl ether and diphenylamine derivatives are yet to be explored. While some compounds in this class have shown promise as antimitotic agents, acetylcholinesterase inhibitors, and for other pharmacological activities, the vast chemical space of these molecules remains largely untapped. nih.govnih.govnih.govmdpi.com

Proposed Future Research Avenues for this compound and Related Structures

Building on the existing knowledge and addressing the current challenges, several future research avenues can be proposed for this compound and related structures.

Synthesis and Methodological Development:

Greener Synthesis: Future research should focus on developing greener synthetic routes for this compound, potentially exploring catalyst-free SNAr reactions or utilizing more sustainable catalytic systems. nih.govorganic-chemistry.orgacs.org

Flow Chemistry: The use of continuous flow chemistry for the synthesis of diaryl ethers and diphenylamines could offer advantages in terms of safety, scalability, and reaction optimization.

Pharmacological and Biological Investigations:

Screening for Biological Activity: Given that derivatives of 2-phenoxyaniline (B124666) and other aniline compounds have been investigated for various medicinal applications, a systematic screening of this compound for a range of biological activities, such as anticancer, anti-inflammatory, and antimicrobial properties, is a logical next step. nih.govgoogle.comresearchgate.netnih.gov

Enzyme Inhibition Studies: The structural similarity to known enzyme inhibitors suggests that this compound could be a candidate for inhibition studies against various enzymes implicated in disease. nih.gov

Materials Science Applications:

Organic Electronics: The electronic properties of diaryl ethers and diphenylamines make them potential candidates for applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Research into the photophysical and electronic properties of this compound could uncover new applications in this field.

Computational and Spectroscopic Studies:

Structure-Activity Relationship (SAR) Studies: A detailed investigation of the structure-activity relationships of a series of analogs of this compound could provide a deeper understanding of how structural modifications influence their properties.

Advanced Spectroscopic Analysis: The use of advanced spectroscopic techniques, such as solid-state NMR and X-ray crystallography, could provide precise information about the molecular structure and intermolecular interactions, which is crucial for understanding its behavior in different environments.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(3,4-Difluorophenoxy)-4-methylaniline, and how can reaction yields be maximized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution. React 3,4-difluorophenol with 4-methyl-2-nitroaniline under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 80–100°C for 12–24 hours. Post-reduction of the nitro group to an amine (e.g., using H₂/Pd-C) yields the target compound. Optimize yield by controlling stoichiometry (1:1.2 molar ratio of phenol to nitroaniline) and using inert atmosphere to prevent side reactions . Purity is verified via HPLC (C18 column, acetonitrile/water gradient) .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

  • Methodological Answer : Use a combination of:

  • NMR (¹H/¹³C, 600 MHz) to confirm substitution patterns and amine proton integration.
  • Mass Spectrometry (ESI-MS) for molecular ion validation (expected [M+H]⁺ ~264.1 m/z).
  • HPLC (≥95% purity threshold) with UV detection at 254 nm.
  • FT-IR to identify NH₂ stretches (~3350 cm⁻¹) and C-F vibrations (1200–1100 cm⁻¹) .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability studies show degradation <5% over 6 months when stored in amber vials at –20°C under argon. Avoid prolonged exposure to light, moisture, or oxidizers. Conduct accelerated stability testing at 40°C/75% RH for 4 weeks to simulate long-term storage .

Advanced Research Questions

Q. What computational strategies predict the electronic structure and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP/6-311+G(d,p)) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Include exact exchange terms (e.g., Becke’s 1993 functional) to improve thermochemical accuracy . Solvent effects are modeled via PCM. Validate against experimental UV-Vis spectra (λmax ~280 nm in ethanol) .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Systematically evaluate:

  • Assay Conditions : Variances in cell lines (e.g., HEK293 vs. HeLa) or incubation times may alter IC₅₀ values.
  • Metabolic Stability : Use liver microsomes (human/rat) to quantify CYP450-mediated degradation.
  • Target Specificity : Perform kinase profiling (≥50 kinases) to identify off-target effects. Cross-reference with structural analogs (e.g., 4’-(2,4-Difluorophenoxy)acetophenone) to isolate substituent-specific effects .

Q. What experimental designs elucidate the compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer : Employ:

  • Kinetic Studies : Michaelis-Menten analysis with varying substrate concentrations to determine inhibition type (competitive/non-competitive).
  • Docking Simulations : AutoDock Vina or Schrödinger Suite to model binding to targets like tyrosine kinases (PDB: 2SRC).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

Q. How does fluorination impact the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The 3,4-difluorophenoxy group enhances electrophilicity for Suzuki-Miyaura couplings. Optimize conditions:

  • Catalyst : Pd(PPh₃)₄ (2 mol%) in DMF/H₂O (3:1).
  • Base : Cs₂CO₃ (2 eq.) at 100°C for 8 hours.
  • Monitoring : Track reaction progress via TLC (Rf shift from 0.3 to 0.6 in ethyl acetate/hexane). Fluorine’s electron-withdrawing effect increases aryl halide reactivity 3-fold vs. non-fluorinated analogs .

Q. What comparative studies highlight the compound’s advantages over structural analogs?

  • Methodological Answer : Benchmark against:

  • 2-(2,4-Difluorophenoxy)-4-methylaniline : Reduced metabolic stability (t₁/₂ < 30 min in microsomes vs. 120 min for 3,4-difluoro analog).
  • 4-Methylaniline derivatives lacking fluorine : Lower logP (1.8 vs. 2.5) and reduced blood-brain barrier penetration.
  • Trifluoromethyl-substituted analogs : Higher synthetic complexity (yields ~40% vs. 70% for target compound) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.